5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate
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Overview
Description
The compound 5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate is a complex organic molecule with potential applications in various scientific fields. This compound features a benzothiazole ring, a hydrazinylidene group, and a methoxyphenyl acetate moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the hydrazinylidene group, and the final acetylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the benzothiazole ring.
Reduction: Reduction reactions can modify the hydrazinylidene group.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzothiazole derivatives, while substitution reactions can produce various functionalized phenyl acetate compounds.
Scientific Research Applications
5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring and hydrazinylidene group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-azepanylacetate
- 2-(1,1-Dioxido-2,3-dihydro-1,2-benzothiazol-3-yl)-N,N-diethyl-N-methyl-1-propanaminium
- 5-{(E)-[(1,1-Dioxido-1,2-benzothiazol-3-yl){3-[(2-methyl-2-propanyl)amino]-3-oxopropyl}hydrazono}
Uniqueness
5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O6S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[5-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-hydroxyethyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H19N3O6S/c1-13(24)28-17-11-14(7-8-16(17)27-2)12-20-22(9-10-23)19-15-5-3-4-6-18(15)29(25,26)21-19/h3-8,11-12,23H,9-10H2,1-2H3/b20-12+ |
InChI Key |
PSQUJUPPVBITPG-UDWIEESQSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=CC(=C1)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32)OC |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32)OC |
Origin of Product |
United States |
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